2-Amino-4-(3-methoxyphenyl)-5,6-dimethylpyridine-3-carbonitrile
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Overview
Description
2-Amino-4-(3-methoxyphenyl)-5,6-dimethylpyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with amino, methoxyphenyl, dimethyl, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3-methoxyphenyl)-5,6-dimethylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxybenzaldehyde with malononitrile and a suitable amine under basic conditions to form the intermediate, which is then cyclized to yield the desired pyridine derivative . The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3-methoxyphenyl)-5,6-dimethylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-(3-methoxyphenyl)-5,6-dimethylpyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-4-(3-methoxyphenyl)-5,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine: Known for its anti-inflammatory properties.
2-Amino-4,6-diphenylnicotinonitriles: Studied for their cytotoxicity against cancer cell lines.
Uniqueness
2-Amino-4-(3-methoxyphenyl)-5,6-dimethylpyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of amino, methoxyphenyl, dimethyl, and carbonitrile groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C15H15N3O |
---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
2-amino-4-(3-methoxyphenyl)-5,6-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H15N3O/c1-9-10(2)18-15(17)13(8-16)14(9)11-5-4-6-12(7-11)19-3/h4-7H,1-3H3,(H2,17,18) |
InChI Key |
ASHHFFZBYSNXGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=C1C2=CC(=CC=C2)OC)C#N)N)C |
Origin of Product |
United States |
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